molecular formula C8H7NO6S B1295815 2-Nitro-4-methylsulfonylbenzoic acid CAS No. 110964-79-9

2-Nitro-4-methylsulfonylbenzoic acid

Cat. No.: B1295815
CAS No.: 110964-79-9
M. Wt: 245.21 g/mol
InChI Key: QNOUABMNRMROSL-UHFFFAOYSA-N
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Description

2-Nitro-4-methylsulfonylbenzoic acid is a useful research compound. Its molecular formula is C8H7NO6S and its molecular weight is 245.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is an important organic chemical intermediate . It is primarily used in the synthesis of the herbicide mesotrione . Mesotrione plays a crucial role in eliminating weed damage in corn fields .

Mode of Action

The synthesis of NMSBA usually involves the selective oxidation of the methyl group of 2-nitro-4-methylsulfonyltoluene (NMST) . This process requires strong oxidants and catalysts due to the presence of two strongly electron-withdrawing groups on the benzene ring of NMST .

A highly selective electrochemical oxidation of NMST to NMSBA has been achieved under ambient pressure and temperature by employing molybdate as the catalyst and graphite rod as the anode . DFT calculations demonstrate that molybdate in the form of Mo 2 O 72− can catalyze the oxidation of NMST in acidic media . NMST loses hydrogen from the methyl group, subsequently accepts oxygen, and finally converts into NMSBA .

Biochemical Pathways

The biochemical pathway involved in the synthesis of NMSBA is the oxidation of NMST . This process is catalyzed by molybdate in the form of Mo 2 O 72− . The methyl group of NMST loses a hydrogen atom, accepts an oxygen atom, and finally converts into NMSBA .

Pharmacokinetics

The compound’s solubility in dmso and methanol is reported to be slight , which could potentially impact its bioavailability.

Result of Action

The result of the action of NMSBA is the production of an important intermediate for the synthesis of the herbicide mesotrione . Mesotrione is widely used worldwide due to its low toxicity, high efficiency, and innovative mechanisms .

Action Environment

The synthesis of NMSBA is influenced by various environmental factors. For instance, the selectivity of anodic oxidation of NMST to NMSBA is extremely low in the absence of MoO4 2− . The reaction parameters, such as catalyst dosage, phase transfer catalyst dosage, reactant concentration, electrolyte concentration, cell voltage, and reaction time, need to be optimized to achieve a high selectivity of NMSBA . The process is more safe and environmentally friendly compared to traditional batch oxidation processes .

Biochemical Analysis

Biochemical Properties

2-Nitro-4-methylsulfonylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of herbicides. It interacts with various enzymes and proteins during its synthesis and application. For instance, in the synthesis of mesotrione, this compound undergoes selective oxidation facilitated by catalysts such as molybdate . This interaction is crucial for the conversion of 2-Nitro-4-methylsulfonyltoluene to this compound, which is then used to produce mesotrione .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in agricultural applications, this compound, as a component of mesotrione, inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . This inhibition disrupts the synthesis of plastoquinone and tocopherols, leading to the bleaching of plant tissues and ultimately causing plant death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. In the case of mesotrione synthesis, this compound undergoes oxidation, where it loses hydrogen from the methyl group and accepts oxygen, facilitated by molybdate as a catalyst . This process is essential for the conversion of 2-Nitro-4-methylsulfonyltoluene to this compound . Additionally, in plants, this compound, as part of mesotrione, binds to and inhibits HPPD, leading to the disruption of essential metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of catalysts. Studies have shown that the conversion of 2-Nitro-4-methylsulfonyltoluene to this compound is optimized at specific cell voltages and reaction times . Over time, the selectivity and yield of this compound can decrease if the reaction conditions are not carefully controlled .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can cause toxicity and other adverse effects. Studies on the dosage effects of this compound in animal models are limited, but it is essential to consider the potential toxic effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the synthesis of herbicides. It interacts with enzymes such as molybdate during its synthesis . The oxidation of 2-Nitro-4-methylsulfonyltoluene to this compound is a critical step in the production of mesotrione . This process involves the loss of hydrogen from the methyl group and the acceptance of oxygen, facilitated by molybdate as a catalyst .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its solubility and interaction with transporters or binding proteins. In plants, as part of mesotrione, this compound is distributed to target tissues where it inhibits HPPD . The localization and accumulation of this compound are essential for its herbicidal activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In plants, as part of mesotrione, it is localized in plastids where it inhibits HPPD . This localization is essential for disrupting the synthesis of plastoquinone and tocopherols, leading to the bleaching of plant tissues . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are critical for its herbicidal activity .

Properties

IUPAC Name

4-methylsulfonyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOUABMNRMROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074639
Record name 4-Mesyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110964-79-9
Record name 4-(Methylsulfonyl)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110964-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(methylsulfonyl)-2-nitro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110964799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(methylsulfonyl)-2-nitro-
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Record name 4-Mesyl-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfonyl)-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was charged with 1.9 g (15 mmol) of sodium sulfite, 5.1 g (60 mmol) of sodium bicarbonate and 20 mL of water. The resulting slurry was cooled to 15° C. and 4.0 g (14 mmol) of 2-nitro-4-(chlorosulfonyl)benzoyl chloride was added over 5 minutes. The reaction mixture was stirred at 15° C. for three hours and then at ambient temperature overnight. After warming to 40° C., 3.1 g (27 mmol) of the sodium salt of chloroacetic acid was added to the aqueous solution of 2-nitro-4-sulfinylbenzoic acid and the reaction mixture heated to reflux. After heating for 7 hours, the reaction mixture was allowed to cool to ambient temperature, diluted with 30 mL of water and washed with 50 mL of ethyl acetate. The aqueous layer was acidified with concentrated HCl and extracted with 75 mL of ethyl acetate. The organic solution was concentrated to afford 3.0 g (87% yield) of 2-nitro-4-(methylsulfonyl)benzoic acid as a pale yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-nitro-4-(chlorosulfonyl)benzoyl chloride
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-nitro-4-sulfinylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was charged with 1.9 g (15 mmol) of sodium sulfite, 5.1 g (60 mmol) of sodium bicarbona+and 20 mL of water. The resulting slurry was cooled to 15° C. and 4.0 g (14 mmol) of 2-nitro-4(chlorosulfonyl)benzoyl chloride was added over 5 minutes. The reaction mixture was stirred at 15° C. for three hours and then at ambient temperature overnight. After warming to 40° C., 3.1 g (27 mmol) of the sodium salt of chloroacetic acid was added to the aqueous solution of 2 nitro-4-sulfinylbenzoic acid and the reaction mixture heated to reflux. After heating for 7 hours, the reaction mixture was allowed to cool to ambient temperature, diluted with 30 mL of water and washed with 50 mL of ethyl acetate. The aqueous layer was acidified with concentrated HCl and extracted with 75 mL of ethyl acetate. The organic solution was concentrated to afford 3.0 g (87% yield) of 2-nitro-4-(methylsulfonyl)benzoic acid as a pale yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-nitro-4(chlorosulfonyl)benzoyl chloride
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nitro-4-sulfinylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Nitro-4-methylsulfonylbenzoic acid
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2-Nitro-4-methylsulfonylbenzoic acid
Customer
Q & A

Q1: What are the common methods for synthesizing 2-Nitro-4-methylsulfonylbenzoic acid?

A1: NMSBA is primarily synthesized by oxidizing 2-nitro-4-methylsulfonyltoluene (NMST). This can be achieved through various methods, including:

  • Air-nitric acid oxidation: This method utilizes air and nitric acid as oxidants. []
  • Catalytic oxidation: This approach employs catalysts like cobalt/manganese/bromine systems or phosphotungstic acid loaded on activated carbon to facilitate the oxidation process. [] Research has shown that modifying the activated carbon with zinc chloride solution can enhance the catalytic activity. []
  • Electrochemical oxidation: This method uses an electrochemical cell and a molybdate catalyst to drive the oxidation reaction. []

Q2: What are the challenges associated with purifying this compound, and how are they addressed?

A2: Purification of NMSBA is crucial to remove impurities that can impact its further use in synthesizing mesotrione. One effective method involves a multi-step process:

  • Dissolving in water and filtration: NMSBA is dissolved in water at a specific pH range (2-10) followed by filtration to remove insoluble impurities. [, ]
  • Activated carbon treatment: The aqueous solution can be treated with activated carbon to further eliminate impurities by adsorption. [, ]
  • Base hydrolysis: Treatment with a base hydrolyzes unwanted nitro- and dinitro-substituted impurities. []
  • Crystallization: The pH of the solution is adjusted to promote crystallization of purified NMSBA upon cooling. [, ]

Q3: Are there alternative purification methods for NMSBA?

A3: Yes, recrystallization using specific solvents is another purification method. Crude NMSBA is dissolved in a solvent at elevated temperatures (30-150°C) and then cooled to precipitate the purified product. []

Q4: How does the presence of competitive adsorbates affect the catalytic activity of H3PMo12O40@C in NMSBA synthesis?

A4: Research indicates that the presence of certain acids during the preparation of the H3PMo12O40@C catalyst can influence its performance in oxidizing NMST to NMSBA. H2SO4, HCl, HNO3, CH3COOH, and H2C2O4 have been shown to improve catalytic activity, likely due to their influence on the dispersion of H3PMo12O40 on the catalyst surface. [] Conversely, the addition of H3PO4 has a negative impact on the catalyst's performance. []

Q5: How is purified this compound utilized in the synthesis of mesotrione?

A5: Purified NMSBA serves as a crucial starting material for mesotrione synthesis. It undergoes the following steps:

  • Conversion to acid chloride: NMSBA is converted to its corresponding acid chloride. []
  • Reaction with 1,3-dicyclohexanedione: The acid chloride reacts with 1,3-dicyclohexanedione to yield mesotrione. []

Q6: What are the areas of ongoing research related to this compound?

A6: Research continues to explore various aspects of NMSBA, including:

  • Green synthesis methods: Researchers are actively investigating more environmentally friendly and sustainable approaches for NMSBA production. []
  • Catalyst development: The search for novel and efficient catalysts with enhanced activity and selectivity for NMSBA synthesis is an active area of research. [, ]
  • Continuous flow reactor applications: Exploring the use of continuous flow reactors for NMSBA synthesis offers advantages in process control and efficiency. []

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